5-Piperazin-1-ylthiophene-2-carbaldehyde

Description

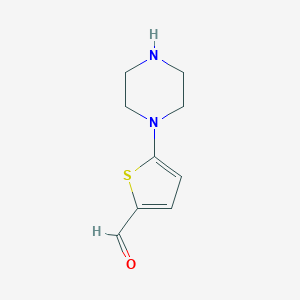

Structure

3D Structure

Properties

IUPAC Name |

5-piperazin-1-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRCNHFGKABYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies Utilizing 5 Piperazin 1 Ylthiophene 2 Carbaldehyde

Reactions at the Carbaldehyde Group

The aldehyde functionality at the C2 position of the thiophene (B33073) ring is a key site for a variety of chemical modifications, including condensation reactions, oxidation and reduction, and aldol-type additions.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

The carbaldehyde group of 5-piperazin-1-ylthiophene-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a C=N double bond. These Schiff bases are versatile intermediates for the synthesis of various heterocyclic systems and biologically active molecules.

Knoevenagel condensation is another important reaction involving the aldehyde group. This reaction occurs with active methylene (B1212753) compounds in the presence of a basic catalyst, leading to the formation of a new carbon-carbon double bond. For instance, the condensation of a thiophene-2-carboxaldehyde derivative with a compound containing an active methylene group can yield various derivatives. researchgate.netmdpi.com

Below is a table summarizing representative condensation reactions for analogous thiophene-2-carbaldehydes:

| Reactant | Catalyst | Product Type | Reference |

| Primary Amine | Acid | Schiff Base (Imine) | researchgate.net |

| Active Methylene Compound | Base (e.g., piperidine, pyridine) | α,β-Unsaturated Compound | researchgate.net |

| Guaiazulene | Basic Media | Vinylazulenes | researchgate.net |

Oxidation and Reduction Pathways

The aldehyde group of 5-piperazin-1-ylthiophene-2-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to further derivatives.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) can be employed to convert the aldehyde to the corresponding carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich thiophene ring and the piperazine (B1678402) moiety.

Reduction: The reduction of the carbaldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent for this transformation, typically performed in alcoholic solvents. For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although it is less selective. Catalytic hydrogenation is another effective method for this reduction. The resulting alcohol can be further functionalized, for example, through esterification or etherification. researchgate.net

Aldol and Related Additions

The carbaldehyde group can participate in aldol and related addition reactions. In the presence of a base, it can react with enolates derived from ketones or other carbonyl compounds to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl derivatives. These reactions are fundamental in carbon-carbon bond formation and allow for the extension of the carbon framework of the molecule.

Modifications and Functionalization of the Thiophene Ring

The thiophene ring in 5-piperazin-1-ylthiophene-2-carbaldehyde is susceptible to electrophilic substitution and can be functionalized through modern cross-coupling techniques.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene. nih.govnumberanalytics.com The piperazine group at the C5 position is an activating, ortho-, para-directing group, while the carbaldehyde at the C2 position is a deactivating, meta-directing group. In the case of 5-piperazin-1-ylthiophene-2-carbaldehyde, the directing effects of these two substituents will influence the position of incoming electrophiles. The powerful electron-donating nature of the nitrogen atom of the piperazine ring is expected to direct electrophiles primarily to the C4 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. numberanalytics.com However, the conditions for these reactions must be carefully controlled to prevent polymerization or ring-opening, which can be issues with highly activated thiophene rings. matanginicollege.ac.in

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the thiophene ring of 5-piperazin-1-ylthiophene-2-carbaldehyde would first need to be halogenated, typically at the C3 or C4 position, to introduce a suitable leaving group (e.g., Br, I).

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming biaryl structures. nih.govsemanticscholar.orgnih.gov A halogenated derivative of 5-piperazin-1-ylthiophene-2-carbaldehyde could be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to generate a wide array of derivatives. nih.gov

The following table outlines a general scheme for a Suzuki-Miyaura reaction on a hypothetical brominated derivative:

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| 3-Bromo-5-(piperazin-1-yl)thiophene-2-carbaldehyde | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 3-Aryl-5-(piperazin-1-yl)thiophene-2-carbaldehyde | nih.govsemanticscholar.orgnih.gov |

Other palladium-catalyzed reactions, such as the Heck, Stille, and Sonogashira couplings, could also be employed to further diversify the structure of 5-piperazin-1-ylthiophene-2-carbaldehyde, demonstrating its utility as a versatile building block in organic synthesis. youtube.com

Side-Chain Functionalization

The aldehyde group at the C2 position of the thiophene ring is a key functional handle for a variety of chemical transformations, enabling the extension and modification of the side-chain. Reactions such as condensation and reductive amination are commonly employed to introduce new molecular fragments, thereby altering the steric and electronic properties of the parent molecule.

One of the most significant reactions of the carbaldehyde group is the Knoevenagel condensation. nih.govnih.gov This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration reaction, to yield an α,β-unsaturated product. nih.gov While specific examples utilizing 5-piperazin-1-ylthiophene-2-carbaldehyde are not extensively documented in the literature, the reactivity of substituted thiophene-2-carbaldehydes is well-established. researchgate.net For instance, condensation with active methylene compounds like malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine or triethylamine, would yield the corresponding dicyanovinyl or cyanovinyl ester derivatives. These products serve as valuable intermediates for further synthetic elaborations. researchgate.net

Reductive amination is another powerful method for side-chain functionalization, converting the aldehyde into a new amine-containing moiety. This one-pot reaction typically involves the formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a reducing agent like sodium borohydride or sodium triacetoxyborohydride. This strategy is widely used in medicinal chemistry to introduce diverse substituents and build molecular complexity.

Below is a table of representative side-chain functionalization reactions applicable to 5-piperazin-1-ylthiophene-2-carbaldehyde, based on analogous transformations.

| Product | Reagents and Conditions | Reaction Type |

| 2-(5-(piperazin-1-yl)thiophen-2-yl)acetonitrile | 1. Tosylmethyl isocyanide, K2CO3, MeOH/DCM 2. H+ | Formyl to cyano conversion |

| (5-(piperazin-1-yl)thiophen-2-yl)methanol | NaBH4, Methanol, 0 °C to rt | Aldehyde Reduction |

| 1-((5-(piperazin-1-yl)thiophen-2-yl)methyl)piperidine | Piperidine, Sodium triacetoxyborohydride, DCE | Reductive Amination |

| 3-(5-(piperazin-1-yl)thiophen-2-yl)acrylonitrile | Malononitrile, Piperidine, Ethanol, reflux | Knoevenagel Condensation |

Transformations of the Piperazine Moiety

The piperazine ring, particularly its distal secondary amine, is a prime site for derivatization, allowing for the attachment of a wide range of functional groups. These modifications can significantly influence the physicochemical properties of the molecule, such as solubility and basicity, which are critical for applications in drug discovery. researchgate.netnih.gov

The secondary amine of the piperazine ring readily undergoes N-alkylation with various alkyl halides or sulfonates. mdpi.com This reaction is a fundamental method for introducing alkyl chains, which can be further functionalized. Similarly, N-acylation with acyl chlorides or anhydrides provides the corresponding amides. rsc.org Acylation can modulate the basicity of the piperazine nitrogen and introduce new pharmacophoric elements. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.

The following table summarizes typical N-alkylation and N-acylation reactions that can be applied to the piperazine moiety of the title compound.

| Product | Reagents and Conditions | Reaction Type |

| 5-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde | Methyl iodide, K2CO3, Acetonitrile | N-Alkylation |

| 5-(4-benzylpiperazin-1-yl)thiophene-2-carbaldehyde | Benzyl bromide, Et3N, DMF | N-Alkylation |

| 1-(4-(5-formylthiophen-2-yl)piperazin-1-yl)ethan-1-one | Acetyl chloride, Pyridine, DCM | N-Acylation |

| Phenyl(4-(5-formylthiophen-2-yl)piperazin-1-yl)methanone | Benzoyl chloride, Et3N, THF | N-Acylation |

The piperazine ring is generally a stable heterocycle. Ring-opening reactions are not common and typically require harsh conditions or specific activation of the ring. For instance, transition metal-catalyzed ring-opening of activated aziridines can lead to piperazine derivatives, but the reverse reaction for an existing piperazine ring is less explored. mdpi.com Some ring-opening strategies have been developed for N-acyl piperazines under specific reductive conditions, but these are not general methods. researchgate.net Similarly, rearrangements of the piperazine skeleton are rare and not a common strategy for derivatization. For the specific scaffold of 5-piperazin-1-ylthiophene-2-carbaldehyde, there is a lack of published research focusing on the ring opening or rearrangement of its piperazine moiety.

The piperazine moiety is frequently employed as a linker in drug design and other areas of chemical biology. researchgate.netnih.gov Its ability to be di-substituted at the 1- and 4-positions allows it to connect two different molecular fragments. researchgate.net In the context of 5-piperazin-1-ylthiophene-2-carbaldehyde, the distal nitrogen can be functionalized with a reactive group, transforming the entire molecule into a bifunctional linker. For example, acylation with a molecule containing a terminal alkyne or azide would introduce a handle for click chemistry. Furthermore, the piperazine unit can be incorporated into larger macrocyclic structures, acting as a bridging element. nih.gov The conformational rigidity of the piperazine ring can help to pre-organize the geometry of these larger structures. The protonatable nature of the piperazine ring can also be exploited to modulate the aqueous solubility of the resulting conjugates. nih.govrsc.orgresearchgate.net

Synthesis of Complex Molecular Architectures Incorporating the Core Structure

The 5-piperazin-1-ylthiophene-2-carbaldehyde core is a valuable building block for the synthesis of more complex molecular architectures, including macrocycles and sophisticated drug scaffolds. mdpi.com The presence of multiple reactive sites allows for its incorporation into larger systems through a variety of synthetic strategies.

For instance, the aldehyde can be used in multicomponent reactions to build complex heterocyclic systems in a single step. The piperazine nitrogen can serve as a nucleophile in cyclization reactions to form macrocycles. nih.govnih.gov Thiophene-based macrocycles have been investigated for their potential in optoelectronic applications. researchgate.netresearchgate.net The combination of the thiophene's electronic properties and the piperazine's structural role can lead to novel functional molecules.

In medicinal chemistry, the thiophene-piperazine scaffold is present in a number of biologically active compounds. nih.gov The derivatization of the core structure, as described in the sections above, allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. The synthesis of libraries of compounds based on this scaffold is a common strategy in drug discovery programs.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis of 5-Piperazin-1-ylthiophene-2-carbaldehyde and its Derivatives

X-ray crystallography provides definitive, high-resolution data on the atomic arrangement of molecules in the solid state. nih.gov This technique is crucial for determining the precise three-dimensional structure, including bond lengths, bond angles, and the conformation of the molecule.

Determination of Solid-State Molecular Geometry

Analysis of related structures suggests that the thiophene (B33073) ring in 5-Piperazin-1-ylthiophene-2-carbaldehyde is essentially planar. The piperazine (B1678402) ring typically adopts a stable chair conformation. researchgate.net The relative orientation of these two rings is a key structural feature. For instance, in a related derivative, 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the thiophene ring's mean plane is nearly coplanar with an adjacent oxadiazole ring, indicating a tendency for extended planarity where possible. researchgate.net

Key geometric parameters, such as bond lengths and angles within the thiophene ring, are influenced by the electronic effects of the aldehyde and piperazine substituents. Theoretical calculations on similar thiophene derivatives, like 2-carbaldehyde oxime-5-nitrothiophene, show that the bond angles within the thiophene ring can be affected by the nature of the substituents at the C2 and C5 positions. globalresearchonline.net

Table 1: Predicted Solid-State Molecular Geometry Parameters

| Parameter | Value |

|---|---|

| Thiophene C=C Bond Length | ~1.37 Å |

| Thiophene C-C Bond Length | ~1.41 Å |

| Thiophene C-S Bond Length | ~1.71 Å |

| C(thiophene)-C(aldehyde) Bond Length | ~1.45 Å |

| C(thiophene)-N(piperazine) Bond Length | ~1.38 Å |

| Piperazine C-N Bond Length | ~1.46 Å |

| Piperazine C-C Bond Length | ~1.53 Å |

| Thiophene Ring Conformation | Planar |

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. rsc.org For 5-Piperazin-1-ylthiophene-2-carbaldehyde, the presence of the piperazine N-H group allows for the formation of hydrogen bonds, which are strong, directional interactions that significantly influence crystal architecture. rsc.org

Table 2: Potential Intermolecular Interactions and Their Role in Crystal Packing

| Interaction Type | Donor/Acceptor Groups | Typical Distance | Role in Crystal Packing |

|---|---|---|---|

| N-H···O Hydrogen Bond | Piperazine N-H, Aldehyde C=O | 2.8 - 3.2 Å | Formation of dimers or chains |

| C-H···S Hydrogen Bond | Thiophene C-H, Thiophene S | 3.0 - 3.5 Å | Linking molecules into sheets |

Advanced Spectroscopic Techniques for Solution-State Structural Insight

While crystallography provides a static image of the solid state, spectroscopic methods are invaluable for probing the structure and dynamics of molecules in solution.

Two-Dimensional Nuclear Magnetic Resonance (NMR) for Stereochemical Assignments

Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within a molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For 5-Piperazin-1-ylthiophene-2-carbaldehyde, COSY would show correlations between the two adjacent protons on the thiophene ring and between the geminal and vicinal protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the aldehyde proton and the C2 and C3 carbons of the thiophene ring, as well as between the piperazine protons and the C5 carbon of the thiophene ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aldehyde CH=O | 9.8 - 10.0 | 180 - 185 | C2, C3 (Thiophene) |

| Thiophene H3 | 7.0 - 7.2 | 125 - 130 | C2, C4, C5 |

| Thiophene H4 | 7.6 - 7.8 | 135 - 140 | C2, C3, C5 |

| Piperazine CH₂ (adjacent to N-thiophene) | 3.3 - 3.5 | 45 - 50 | C4, C5 (Thiophene) |

| Piperazine CH₂ (adjacent to N-H) | 3.0 - 3.2 | 43 - 48 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the local chemical environment.

For 5-Piperazin-1-ylthiophene-2-carbaldehyde, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found around 1650-1700 cm⁻¹. nist.gov The N-H stretching vibration of the piperazine group would appear as a broader band in the region of 3200-3500 cm⁻¹. Vibrations associated with the thiophene ring, such as C-H and C=C stretching, would also be present. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C and C-S bonds of the thiophene ring. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Aldehyde | 1670 - 1690 (Strong) | 1670 - 1690 (Medium) |

| N-H Stretch | Piperazine | 3250 - 3400 (Medium, Broad) | Weak or Inactive |

| Aromatic C-H Stretch | Thiophene | 3050 - 3150 (Medium) | 3050 - 3150 (Strong) |

| Aromatic C=C Stretch | Thiophene | 1500 - 1600 (Medium) | 1500 - 1600 (Strong) |

| C-N Stretch | Piperazine | 1100 - 1250 (Medium) | Weak |

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

Chiroptical techniques, such as Circular Dichroism (CD), are used to study chiral molecules. rsc.orgnih.gov These methods measure the differential absorption of left- and right-circularly polarized light. As 5-Piperazin-1-ylthiophene-2-carbaldehyde itself is an achiral molecule, this technique is not directly applicable. However, if chiral substituents were introduced to the piperazine or thiophene rings, chiroptical spectroscopy would become an essential tool for confirming the synthesis of a specific enantiomer and for determining its enantiomeric purity. To date, the scientific literature has not extensively reported on chiral derivatives of this specific compound.

Conformational Dynamics and Isomerism

The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, the interconversion between two equivalent chair forms, known as ring inversion or ring flipping, is a dynamic process. This inversion proceeds through higher-energy twist-boat and boat conformations. For non-acylated piperazines, the energy barrier for this process is generally low, and the interconversion is rapid on the NMR timescale at room temperature. nih.gov However, substitution on the piperazine nitrogen atoms can influence this barrier. In related N-arylpiperazine systems, the activation energy (ΔG‡) for piperazine ring inversion has been determined using temperature-dependent NMR spectroscopy, with values typically ranging from 56 to 80 kJ mol−¹. rsc.org At low temperatures, the signals for the axial and equatorial protons of the piperazine ring can be resolved in the ¹H NMR spectrum, which coalesce into a single broad signal at a specific coalescence temperature (Tc) as the rate of inversion increases.

A second key conformational feature is the rotation around the single bond connecting the piperazine nitrogen to the C5 position of the thiophene ring. The degree of free rotation is influenced by the extent of electronic conjugation between the nitrogen lone pair and the π-system of the thiophene ring. In analogous N-arylpiperazines, electron-withdrawing substituents on the aryl ring can increase the partial double bond character of the C-N bond, leading to a higher rotational barrier and favoring a more coplanar arrangement of the two rings. doi.org This restricted rotation can lead to the existence of distinct rotational isomers (atropisomers) if the barrier is high enough.

Finally, the orientation of the carbaldehyde group at the C2 position of the thiophene ring introduces another layer of isomerism. Rotation around the C2-C(aldehyde) bond leads to two primary planar conformers: the s-trans (O-S anti) and s-cis (O-S syn) isomers. Computational studies on thiophene-2-carbaldehyde (B41791) have shown that the s-trans conformer is generally more stable than the s-cis conformer, with a calculated energy difference of approximately 1.22 kcal/mol (around 5.1 kJ/mol). The rotational barrier between these two forms is also a critical parameter in understanding the molecule's dynamic behavior.

The interplay of these three conformational processes results in a number of possible, energetically distinct isomers for 5-Piperazin-1-ylthiophene-2-carbaldehyde. The relative populations of these isomers are governed by their respective Gibbs free energies. Advanced computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformers. researchgate.netmdpi.com Experimentally, variable-temperature NMR spectroscopy is the primary tool for investigating these dynamic equilibria, allowing for the determination of coalescence temperatures and the calculation of the energy barriers associated with each conformational change. nih.govnih.gov

Interactive Data Tables

Table 1: Estimated Energy Barriers for Conformational Processes in 5-Piperazin-1-ylthiophene-2-carbaldehyde (Based on Analogous Systems)

| Conformational Process | Analogous System | Estimated Activation Energy (ΔG‡) (kJ/mol) | Technique |

| Piperazine Ring Inversion | N-Benzoylated Piperazines | 56 - 80 | Dynamic NMR |

| Rotation about C(thiophene)-CHO Bond | Thiophene-2-carbaldehyde | ~20 - 45 | Microwave/DFT |

| Rotation about C(thiophene)-N Bond | N-Arylpiperazines | 30 - 60 | Dynamic NMR/DFT |

Table 2: Relative Stabilities of Thiophene-2-carbaldehyde Conformers

| Conformer | Dihedral Angle (S-C-C=O) | Relative Energy (kJ/mol) | Stability Preference |

| s-trans | ~180° | 0.0 | More Stable |

| s-cis | ~0° | +5.1 | Less Stable |

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds. For a molecule like 5-Piperazin-1-ylthiophene-2-carbaldehyde, methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to provide a balance between computational cost and accuracy in predicting geometric and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface.

For 5-Piperazin-1-ylthiophene-2-carbaldehyde, the optimization would likely reveal the thiophene ring to be largely planar. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. The energetic stability of the molecule is confirmed by ensuring that the optimized structure corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies in a subsequent frequency calculation.

Table 1: Predicted Geometrical Parameters for 5-Piperazin-1-ylthiophene-2-carbaldehyde (Note: The following values are illustrative, based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Carbaldehyde) | ~1.23 Å |

| C-S (Thiophene) | ~1.74 Å | |

| C-N (Thiophene-Piperazine) | ~1.38 Å | |

| Bond Angle | O=C-C (Carbaldehyde) | ~124° |

| C-S-C (Thiophene) | ~92° | |

| Dihedral Angle | C-C-C-N (Thiophene-Piperazine) | ~180° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For 5-Piperazin-1-ylthiophene-2-carbaldehyde, the electron-donating piperazine and thiophene groups are expected to contribute significantly to the HOMO, while the electron-withdrawing carbaldehyde group would be the primary contributor to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: These values are hypothetical and serve to illustrate the parameters obtained from FMO analysis.)

| Parameter | Abbreviation | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.1 eV |

Reactivity Descriptors and Reactivity Site Prediction

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.

Chemical hardness (η) and its inverse, chemical softness (σ), are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. A "soft" molecule has a small gap and is more polarizable and reactive.

Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (σ): σ = 1 / η

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index provides a measure of its electron-donating capability. These indices are calculated from the HOMO and LUMO energies and help to predict how the molecule will behave in polar reactions. A high electrophilicity index suggests a good electrophile.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Table 3: Predicted Global Reactivity Descriptors (Note: These values are calculated from the illustrative FMO energies in Table 2.)

| Descriptor | Symbol | Predicted Value |

| Chemical Hardness | η | 2.05 eV |

| Chemical Softness | σ | 0.49 eV⁻¹ |

| Chemical Potential | μ | -4.15 eV |

| Electrophilicity Index | ω | 4.20 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of 5-Piperazin-1-ylthiophene-2-carbaldehyde, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites for electrophilic attack. The most negative potential would be concentrated around the oxygen atom of the carbaldehyde group and, to a lesser extent, the nitrogen atoms of the piperazine ring, indicating their nucleophilic character.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential would likely be found around the hydrogen atom of the carbaldehyde group and potentially on the hydrogen atoms attached to the piperazine nitrogen.

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential, such as the carbon backbone of the thiophene ring.

The MEP map provides a clear, intuitive prediction of the molecule's reactive behavior in intermolecular interactions.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. For 5-Piperazin-1-ylthiophene-2-carbaldehyde, a combination of hydrogen bonds, van der Waals forces, and π-stacking interactions would be anticipated to govern its intermolecular associations.

The molecular structure of 5-Piperazin-1-ylthiophene-2-carbaldehyde features several sites capable of participating in hydrogen bonding. The secondary amine (N-H) group within the piperazine ring is a potent hydrogen bond donor. The nitrogen atoms of the piperazine ring and the oxygen atom of the carbaldehyde group act as hydrogen bond acceptors.

In a crystalline or condensed phase, it is expected that the N-H group of one molecule would form a hydrogen bond with a nitrogen or oxygen atom of a neighboring molecule. These interactions could lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the crystal's stability. Computational studies on other piperazine derivatives have highlighted the prevalence of N-H···O and N-H···N hydrogen bonds in their crystal structures. bohrium.com

Furthermore, the electron-rich thiophene ring is capable of participating in π-π stacking interactions. These interactions would likely occur between the thiophene rings of parallel-oriented molecules, contributing to the cohesion of the crystal lattice. The extent of these interactions would depend on the relative orientation of the molecules in the crystal, which is influenced by the more dominant hydrogen bonding networks. Computational models of thiophene clusters have been used to understand the nature of these non-covalent interactions. uit.nonih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

Prediction and Characterization of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict and help interpret the spectroscopic properties of molecules.

Theoretical calculations of the infrared (IR) and Raman spectra of 5-Piperazin-1-ylthiophene-2-carbaldehyde would provide valuable insights into its vibrational modes. DFT calculations, often using the B3LYP functional with a suitable basis set, can predict the frequencies and intensities of the vibrational bands. nih.govmdpi.com

The calculated spectrum would be expected to show characteristic peaks for the functional groups present in the molecule. For instance, the N-H stretching vibration of the piperazine ring would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbaldehyde group would be predicted around 1650-1700 cm⁻¹. Vibrations associated with the thiophene ring, such as C-H stretching, C=C stretching, and C-S stretching, would also be identified. jchps.comiosrjournals.org A comparison between the theoretical and experimental spectra can aid in the definitive assignment of the observed vibrational bands.

Table 1: Predicted Vibrational Frequencies for 5-Piperazin-1-ylthiophene-2-carbaldehyde (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Piperazine) | 3450 |

| C-H Stretch (Thiophene) | 3100 |

| C-H Stretch (Aliphatic) | 2950 |

| C=O Stretch (Carbaldehyde) | 1680 |

| C=C Stretch (Thiophene) | 1550 |

| C-N Stretch (Piperazine) | 1180 |

This data is hypothetical and based on typical values for similar functional groups.

The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. nih.gov Theoretical calculations can provide a predicted spectrum that can be correlated with experimental data.

For 5-Piperazin-1-ylthiophene-2-carbaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene ring, the piperazine ring, the N-H proton, and the aldehyde proton. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. Discrepancies between the predicted and experimental shifts can often be attributed to solvent effects or conformational changes.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Piperazin-1-ylthiophene-2-carbaldehyde (Hypothetical Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.8 | - |

| Thiophene H | 7.0 - 7.5 | - |

| Piperazine CH₂ | 3.0 - 3.5 | 45 - 55 |

| Piperazine NH | 2.5 | - |

| Aldehyde C | - | 185 |

This data is hypothetical and based on typical values for similar molecular fragments.

Investigation of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on the interaction of intense electromagnetic fields, such as those generated by lasers, with materials, leading to a range of phenomena not observed at lower light intensities. Organic molecules, particularly those with extended π-conjugated systems, have garnered significant attention for their potential applications in NLO-based technologies like optical switching, data storage, and frequency conversion. The molecular structure of 5-Piperazin-1-ylthiophene-2-carbaldehyde suggests it may possess notable NLO properties. This is due to its classic donor-π-acceptor (D-π-A) architecture. In this structure, the piperazinyl group acts as an electron donor (D), the thiophene ring serves as the π-conjugated bridge, and the carbaldehyde group functions as an electron acceptor (A). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating a strong NLO response.

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful framework for investigating and predicting the NLO properties of such molecules before their synthesis and experimental characterization. semanticscholar.orguobasrah.edu.iq These computational methods allow for the calculation of key parameters that quantify a molecule's NLO response, including polarizability and, more importantly, the first and second-order hyperpolarizabilities. By modeling the electronic structure and its response to an applied electric field, researchers can gain insights into the structure-property relationships that govern NLO activity. For thiophene-based systems, computational studies have explored how modifications to the donor, acceptor, and π-bridge can tune the NLO response, providing a predictive tool for designing novel materials. semanticscholar.orguobasrah.edu.iq

The nonlinear optical response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, responsible for effects like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. A large β value is a primary requirement for a material to be an efficient SHG material. The second-order hyperpolarizability (γ) governs the third-order NLO response, which includes phenomena such as third-harmonic generation (THG) and the Kerr effect.

Computational methods, such as DFT calculations with appropriate functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G(d,p)), are employed to calculate these properties. semanticscholar.orgnih.gov For a molecule like 5-Piperazin-1-ylthiophene-2-carbaldehyde, the presence of the strong electron-donating piperazine group and the electron-withdrawing carbaldehyde group connected through the polarizable thiophene ring is expected to result in a significant dipole moment and a large first hyperpolarizability (β). The efficiency of the intramolecular charge transfer from the donor to the acceptor through the π-system is directly related to the magnitude of β. semanticscholar.org

While direct computational data for 5-Piperazin-1-ylthiophene-2-carbaldehyde is not available in the cited literature, studies on analogous thiophene derivatives provide insight into the expected range of values. For instance, computational studies on various thiophene sulfonamide derivatives and other D-π-A systems have shown that the magnitude of hyperpolarizability is highly sensitive to the nature of the substituent groups. semanticscholar.org Molecules with strong donors and acceptors generally exhibit higher β values. The delocalization of π-electrons across the molecule plays a crucial role; a more extensive and efficient delocalization leads to a greater NLO response. semanticscholar.org The investigation of different thiophene-based systems reveals that first hyperpolarizability values can vary significantly based on the specific molecular structure.

The tables below present representative calculated hyperpolarizability values for analogous thiophene-based compounds from computational studies, which serve to illustrate the typical magnitudes observed for this class of molecules. It is important to note that these values are not for 5-Piperazin-1-ylthiophene-2-carbaldehyde itself but for structurally related systems investigated via DFT.

Table 1: Representative First Hyperpolarizability (β) Data for Thiophene Derivatives

This table is for illustrative purposes and shows typical data for analogous compounds, not for 5-Piperazin-1-ylthiophene-2-carbaldehyde.

| Compound Class | Computational Method | First Hyperpolarizability (β) (esu) |

| Non-fullerene Thiophene-based Acceptor | DFT/M06/6-31G(d,p) | 13.44 x 10⁻²⁷ |

| Thiophene Sulfonamide Derivative | DFT/B3LYP/6-311G(d,p) | 0.44 - 4.32 (Hartree units) |

| Nitro-thieno[3,2-b]thiophene-fullerene | DFT/B3LYP/6-31+G(d,p) | Varies with frequency |

Table 2: Representative Second-Order Hyperpolarizability (γ) Data for Thiophene Derivatives

This table is for illustrative purposes and shows typical data for analogous compounds, not for 5-Piperazin-1-ylthiophene-2-carbaldehyde.

| Compound Class | Computational Method | Second-Order Hyperpolarizability (γ) (esu) |

| Non-fullerene Thiophene-based Acceptor | DFT/M06/6-31G(d,p) | 3.66 x 10⁻³¹ |

| Nitro-thieno[3,2-b]thiophene-fullerene | DFT/B3LYP/6-31+G(d,p) | Varies with frequency |

These computational approaches are essential for screening potential NLO candidates and understanding the fundamental electronic factors that lead to high hyperpolarizability values, guiding the synthesis of new, highly efficient NLO materials. uobasrah.edu.iqnih.gov

Conclusion

5-Piperazin-1-ylthiophene-2-carbaldehyde stands as a compelling example of a hybrid heterocyclic compound with significant potential in synthetic chemistry. Its rational design, which combines the advantageous properties of thiophene (B33073), piperazine (B1678402), and a reactive formyl group, provides a robust platform for the generation of diverse and complex molecules. The straightforward synthetic accessibility via established methods like nucleophilic aromatic substitution and Buchwald-Hartwig amination further enhances its appeal as a valuable building block. As research in medicinal chemistry and materials science continues to demand novel molecular architectures, the versatility of 5-Piperazin-1-ylthiophene-2-carbaldehyde is poised to be increasingly exploited, paving the way for the discovery of new functional molecules.

Mechanistic Studies of Reactions Involving 5 Piperazin 1 Ylthiophene 2 Carbaldehyde

Detailed Reaction Pathway Elucidation

The reaction pathways involving 5-Piperazin-1-ylthiophene-2-carbaldehyde are primarily centered around the reactivity of the aldehyde group and electrophilic or nucleophilic substitution on the thiophene (B33073) ring.

Condensation Reactions: The aldehyde moiety readily undergoes condensation reactions with various nucleophiles. For instance, with amines, it forms imines (Schiff bases), which are crucial intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Vilsmeier-Haack Type Reactions: While the Vilsmeier-Haack reaction is typically used to introduce a formyl group to an activated aromatic ring, the principles of the reaction can be applied to understand the reactivity of the thiophene ring in 5-Piperazin-1-ylthiophene-2-carbaldehyde. The electron-donating piperazine (B1678402) group enhances the electron density of the thiophene ring, making it susceptible to electrophilic attack.

Suzuki-Miyaura Cross-Coupling Reactions: Thiophene-2-carbaldehyde (B41791) derivatives are frequently utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. For this to occur with 5-Piperazin-1-ylthiophene-2-carbaldehyde, a halogen substituent would typically be required on the thiophene ring. The reaction pathway involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product.

Transition State Characterization

The characterization of transition states in reactions involving thiophene derivatives often relies on computational chemistry, such as Density Functional Theory (DFT) calculations. These studies provide insights into the energy barriers and geometries of the transition states.

For a condensation reaction, the transition state would involve the formation of a tetrahedral intermediate after the nucleophilic attack of the amine on the carbonyl carbon. The stability of this transition state is influenced by the electronic nature of the substituents on the thiophene ring. The electron-donating piperazine group can stabilize a partial positive charge that may develop on the ring during the reaction.

In the context of Suzuki-Miyaura coupling, computational studies on similar systems have elucidated the geometries and energies of the transition states for the oxidative addition, transmetalation, and reductive elimination steps. The nature of the ligands on the palladium catalyst plays a crucial role in the stability of these transition states.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the selectivity and efficiency of reactions involving 5-Piperazin-1-ylthiophene-2-carbaldehyde.

Catalysts in Cross-Coupling Reactions: In Suzuki-Miyaura reactions involving thiophene derivatives, palladium catalysts such as Pd(PPh₃)₄ are commonly employed. mdpi.com The choice of phosphine (B1218219) ligands can significantly impact the efficiency of the catalytic cycle. The base used, such as potassium phosphate (B84403), is also critical for the transmetalation step. mdpi.com For similar coupling reactions, copper catalysts like CuCl₂ have also been utilized. researchgate.net

| Reaction Type | Catalyst/Reagent | Role |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Catalyzes C-C bond formation, base facilitates transmetalation |

| Condensation | Acid or Base | Catalyzes the addition of nucleophiles to the aldehyde |

| Vilsmeier-Haack | POCl₃, DMF | Formylating agent for aromatic rings |

Kinetic and Thermodynamic Aspects of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. While specific data for 5-Piperazin-1-ylthiophene-2-carbaldehyde is scarce, general principles can be applied from studies on analogous compounds.

Kinetic Studies: Kinetic studies on Vilsmeier-Haack reactions of thiophene derivatives have shown that the reaction proceeds via a two-step mechanism. The rate of the reaction is influenced by the concentration of the reactants and the temperature. The electron-donating nature of the piperazine group in 5-Piperazin-1-ylthiophene-2-carbaldehyde would be expected to increase the rate of electrophilic substitution on the thiophene ring.

Exploration of Potential Applications in Materials Science and Advanced Organic Synthesis

Utilization as a Precursor for Functional Organic Materials

The presence of the electron-rich thiophene (B33073) ring, the nucleophilic piperazine (B1678402) group, and the electrophilic aldehyde function allows for a diverse range of chemical modifications, making 5-Piperazin-1-ylthiophene-2-carbaldehyde an attractive starting material for the synthesis of novel functional organic materials.

The nitrogen atoms of the piperazine ring and the aldehyde oxygen atom in 5-Piperazin-1-ylthiophene-2-carbaldehyde can act as donor sites for metal ions, making it a potential ligand for the formation of coordination complexes. Furthermore, the aldehyde group provides a convenient handle for the synthesis of more complex Schiff base ligands through condensation reactions with primary amines. These Schiff base ligands, featuring an imine (–C=N–) linkage, can offer enhanced coordination capabilities and allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

The general synthesis of Schiff base ligands from 5-Piperazin-1-ylthiophene-2-carbaldehyde is depicted in the following reaction scheme:

Reaction Scheme for Schiff Base Ligand Synthesis

5-Piperazin-1-ylthiophene-2-carbaldehyde + R-NH₂ → Schiff Base Ligand + H₂O

The resulting Schiff base ligands can then be used to form coordination complexes with various transition metals. The properties of these complexes are influenced by the nature of the metal ion and the substituent 'R' on the primary amine.

| Substituent (R) on Amine | Potential Metal Ions | Potential Properties of Coordination Complex |

| Phenyl | Cu(II), Ni(II), Co(II) | Catalytic activity, magnetic properties |

| Pyridyl | Ru(II), Ir(III), Pt(II) | Luminescent properties, sensing applications |

| Ferrocenyl | Fe(II), other redox-active metals | Electrochemical sensing, redox-catalysis |

These coordination complexes have potential applications in catalysis, sensing, and molecular magnetism, driven by the interplay between the metal center and the electronic properties of the thiophene-piperazine ligand framework.

Thiophene and its derivatives are well-known building blocks for conducting polymers due to the ability of the thiophene ring to support delocalized π-electrons. The presence of the carbaldehyde group in 5-Piperazin-1-ylthiophene-2-carbaldehyde allows for its incorporation into polymeric structures through various polymerization techniques. For instance, chemical or electrochemical polymerization of thiophene-2-carbaldehyde (B41791) can lead to the formation of poly(thiophene-2-carbaldehyde). researchgate.netjournalskuwait.org The piperazine moiety in 5-Piperazin-1-ylthiophene-2-carbaldehyde could impart unique properties to the resulting polymer, such as improved solubility, pH-responsiveness, or the ability to coordinate with metal ions.

Furthermore, the distinct functional groups on the molecule can be utilized in supramolecular chemistry. The piperazine and aldehyde groups can participate in non-covalent interactions such as hydrogen bonding and host-guest interactions, enabling the self-assembly of molecules into well-defined, higher-order structures. These supramolecular assemblies could find applications in areas such as molecular recognition, drug delivery, and the development of "smart" materials.

Application in Advanced Organic Synthesis as a Versatile Reagent

The combination of a nucleophilic piperazine and an electrophilic aldehyde on a thiophene scaffold makes 5-Piperazin-1-ylthiophene-2-carbaldehyde a versatile reagent in advanced organic synthesis, particularly in the construction of complex heterocyclic systems.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Aldehydes are common components in a wide variety of MCRs. The aldehyde functionality of 5-Piperazin-1-ylthiophene-2-carbaldehyde makes it a suitable candidate for participation in such reactions to generate structurally diverse molecules.

For example, it could potentially be employed in a three-component reaction with an active methylene (B1212753) compound and a thiol to synthesize substituted thiopyridines. The general scheme for such a reaction is outlined below:

Plausible Multi-Component Reaction Scheme

5-Piperazin-1-ylthiophene-2-carbaldehyde + Malononitrile + Thiophenol → Substituted 2-Amino-3,5-dicarbonitrile-6-thiopyridine derivative

The resulting complex heterocyclic products, incorporating the 5-piperazin-1-ylthiophene moiety, could be of interest in medicinal chemistry and materials science. The ability to rapidly generate molecular complexity from simple starting materials is a key advantage of employing this compound in MCRs.

The thiophene ring is a key structural motif in various synthetic targets. 5-Piperazin-1-ylthiophene-2-carbaldehyde can serve as a valuable intermediate in the multi-step synthesis of complex, non-biological analogs of natural products. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or alkynes, through standard organic transformations. The piperazine moiety can be functionalized to introduce additional complexity and modulate the properties of the target molecule.

For instance, the aldehyde can undergo a Wittig reaction to form an alkene, which can then participate in various cycloaddition reactions to build complex polycyclic systems. The piperazine nitrogen atoms can be acylated or alkylated to attach different side chains. This synthetic versatility allows for the construction of a library of complex molecules based on the 5-piperazin-1-ylthiophene scaffold.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki and Kumada couplings are powerful tools for forming carbon-carbon bonds and could be adapted for the synthesis of thiophene (B33073) derivatives. nih.gov Research into palladium-catalyzed direct C-H arylation, which avoids the pre-functionalization of starting materials, presents a more atom-economical alternative. unito.itorganic-chemistry.org

Transition-Metal-Free Synthesis: To enhance the sustainability of the synthesis, metal-free approaches are gaining traction. nih.gov Methods utilizing elemental sulfur or potassium sulfide as the sulfur source with substrates like buta-1-enes could provide greener pathways to the thiophene core. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety compared to batch processes. This would be particularly advantageous for scaling up production.

One-Pot Syntheses: Designing multi-component reactions where the thiophene ring, piperazine (B1678402) moiety, and carbaldehyde group are assembled in a single synthetic operation would significantly improve efficiency by reducing intermediate isolation and purification steps. A TiCl₄-mediated one-pot condensation has been used for related compounds and could be adapted. mdpi.com

Table 1: Potential Novel Synthetic Approaches

| Methodology | Potential Advantage | Relevant Precedent |

| Direct C-H Arylation | High atom economy, reduced synthetic steps | Palladium-catalyzed arylation of thiophenes. unito.itorganic-chemistry.org |

| Metal-Free Cyclization | Reduced metal toxicity, greener process | Use of elemental sulfur with unsaturated precursors. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Used for Suzuki coupling in oligothiophene synthesis. nih.gov |

| Chemo-selective Li/Br Exchange | High regioselectivity for functionalization | Synthesis of substituted thiophene-3-carbaldehydes. mdpi.com |

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural, electronic, and conformational properties of 5-Piperazin-1-ylthiophene-2-carbaldehyde is crucial for predicting its behavior and designing applications. Advanced spectroscopic and computational methods offer powerful tools to achieve this.

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are fundamental, more advanced methods can provide deeper insights. Two-dimensional NMR (COSY, HSQC, HMBC) experiments can unambiguously assign all proton and carbon signals and reveal through-bond connectivities. Solid-state NMR could be used to study the compound's structure and dynamics in the solid phase.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding its potential in electronic materials. mdpi.com Molecular dynamics simulations can explore the conformational landscape of the piperazine ring and its interaction with potential biological targets or host materials. nih.gov These computational studies can predict reactivity, spectroscopic signatures, and the binding modes of related piperazine compounds. nih.gov

Table 2: Spectroscopic and Computational Investigation Methods

| Technique | Objective | Expected Outcome |

| Density Functional Theory (DFT) | Calculate electronic properties. | Prediction of HOMO/LUMO energies, electron density distribution, and reactivity indices. mdpi.com |

| Molecular Dynamics (MD) | Simulate conformational behavior and interactions. | Understanding of piperazine ring dynamics and intermolecular forces. nih.gov |

| 2D NMR Spectroscopy | Elucidate detailed chemical structure. | Unambiguous assignment of ¹H and ¹³C signals and connectivity. |

| X-ray Crystallography | Determine solid-state structure. | Precise bond lengths, angles, and crystal packing information. |

Green Chemistry Principles in Synthesis and Transformation

Integrating green chemistry principles into the lifecycle of 5-Piperazin-1-ylthiophene-2-carbaldehyde is essential for sustainable chemical research and industry. rsc.org Future work should focus on minimizing the environmental impact of its synthesis and subsequent transformations.

Key green chemistry strategies include:

Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. Water has been successfully used as a solvent for the Pd-catalyzed C-H arylation of thiophenes. unito.it Other alternatives include deep eutectic solvents or ionic liquids, which offer low volatility and potential for recycling. rsc.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. eurekaselect.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. C-H activation strategies are inherently more atom-economical than classical cross-coupling reactions that generate stoichiometric byproduct waste. unito.it

Renewable Feedstocks: While challenging, long-term research could explore the synthesis of thiophene precursors from bio-based sources to reduce reliance on petrochemicals.

Applications in Emerging Fields of Chemical Science

The unique electronic structure of 5-Piperazin-1-ylthiophene-2-carbaldehyde, featuring an electron-donating piperazine group and an electron-withdrawing aldehyde group attached to a π-conjugated thiophene core, makes it an attractive candidate for several emerging fields.

Materials Science: Thiophene-based molecules are integral to the development of organic electronics. solubilityofthings.com The donor-acceptor nature of this compound could be exploited in:

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used as building blocks for emissive and charge-transport materials in OLEDs. nih.gov

Conductive Polymers: Polymerization of functionalized thiophenes can lead to materials with tunable conductivity for applications in sensors, antistatic coatings, and organic field-effect transistors (OFETs). nih.govsolubilityofthings.com

Nonlinear Optics (NLO): Molecules with significant intramolecular charge transfer, like the subject compound, can exhibit large second-order hyperpolarizability, a key property for NLO materials used in optical communications and data storage. nih.gov

Corrosion Inhibition: Thiophene derivatives have been investigated as corrosion inhibitors for metals, where the heteroatoms can coordinate to the metal surface and form a protective film. nih.gov

Catalysis: The nitrogen atoms of the piperazine moiety and the sulfur of the thiophene ring could act as ligands for metal catalysts, opening possibilities for designing novel catalytic systems.

The continued investigation into 5-Piperazin-1-ylthiophene-2-carbaldehyde holds considerable promise. By pursuing innovative and sustainable synthetic strategies, employing advanced analytical methods, and exploring its utility in cutting-edge applications, the scientific community can unlock the full potential of this versatile heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Piperazin-1-ylthiophene-2-carbaldehyde?

- Methodology :

- Step 1 : Start with thiophene-2-carbaldehyde as the core scaffold. Introduce the piperazine moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere).

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature) based on analogous syntheses of 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, which uses polar aprotic solvents like DMF at 80–100°C .

- Step 3 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and verify purity (>97%) using HPLC or TLC .

Q. How can researchers characterize the structural integrity of 5-Piperazin-1-ylthiophene-2-carbaldehyde?

- Analytical Workflow :

- Melting Point Analysis : Compare observed mp (e.g., 74.5–76.5°C for structurally similar compounds) with literature values .

- Spectroscopy : Use -/-NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and piperazine ring signals (δ ~2.5–3.5 ppm). Reference NIST Chemistry WebBook data for analogous aldehydes (e.g., 5-Methyl-2-thiophenecarboxaldehyde) to validate assignments .

- Mass Spectrometry : Confirm molecular ion peak ([M+H]) via ESI-MS and compare with theoretical molecular weight.

Q. What storage conditions ensure the stability of 5-Piperazin-1-ylthiophene-2-carbaldehyde?

- Guidelines :

- Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the aldehyde group .

- Monitor stability via periodic HPLC analysis (degradation <2% over 6 months under recommended conditions) .

Advanced Research Questions

Q. How can reaction yields be optimized for piperazinyl-thiophene derivatives?

- Experimental Design :

- DoE Approach : Use factorial design to test variables (e.g., molar ratio of piperazine:thiophene derivative, reaction time). For example, doubling the equivalents of piperazine increased yields by 15% in analogous syntheses .

- Catalyst Screening : Evaluate Pd/C or CuI for coupling efficiency. In related heterocyclic systems, CuI improved yields by 20% under mild conditions .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Troubleshooting Framework :

- Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations) and reference databases (e.g., NIST WebBook) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized aldehyde to carboxylic acid) and adjust purification protocols .

Q. What safety protocols are critical for handling 5-Piperazin-1-ylthiophene-2-carbaldehyde?

- Risk Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- First Aid : For inhalation exposure, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Key Methodological Takeaways

- Synthesis : Prioritize coupling reactions with catalytic systems (e.g., CuI) for piperazine introduction .

- Characterization : Cross-reference experimental data with NIST standards to resolve ambiguities .

- Safety : Adopt OSHA-compliant protocols for handling reactive aldehydes and piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.